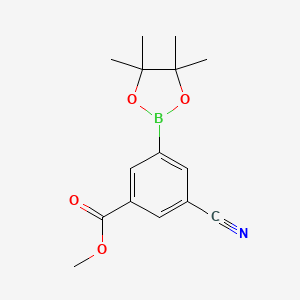

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H18BNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a boronic ester derivative, which makes it valuable in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate. Typical conditions involve heating the reaction mixture to 80-100°C.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is a key intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic ester is transferred to the palladium. The resulting intermediate then undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a cyano group and a boronic ester. The cyano group provides additional reactivity, allowing for further functionalization, while the boronic ester is crucial for cross-coupling reactions. This combination makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1352413-06-9) is an organic compound notable for its applications in organic synthesis and medicinal chemistry. Its structure includes a cyano group and a boronic ester moiety, which contribute to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the molecular formula C15H18BNO4 and a molecular weight of approximately 285.12 g/mol. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO4 |

| Molecular Weight | 285.12 g/mol |

| CAS Number | 1352413-06-9 |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to participate in chemical reactions that lead to the formation of biologically active compounds. In particular:

- Suzuki-Miyaura Cross-Coupling : The compound acts as a boronic ester in Suzuki-Miyaura reactions. This reaction facilitates the formation of biaryl compounds that can exhibit various biological activities.

- Synthesis of Anticancer Agents : The compound can be used to synthesize derivatives that have shown anticancer properties in vitro. For example, derivatives from similar boronic esters have been reported to inhibit cell proliferation in various cancer cell lines.

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of boronic esters and their derivatives:

- Anticancer Activity : A study focusing on structurally similar compounds revealed that certain derivatives exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds displayed IC50 values in the nanomolar range (e.g., IC50 = 0.126 μM), indicating strong antiproliferative effects compared to standard treatments like 5-Fluorouracil .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation pathways. For instance, treatment with certain derivatives resulted in significant increases in caspase-9 levels compared to controls .

- Selectivity : Some studies have reported that specific derivatives derived from boronic esters show a high selectivity index for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-10(9-17)6-11(8-12)13(18)19-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJCILVEJIMZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742723 |

Source

|

| Record name | Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352413-06-9 |

Source

|

| Record name | Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.